molecular formula C6H7N3O2 B1171077 POLYGLYCERYL-10 DIDECANOATE CAS No. 182015-59-4

POLYGLYCERYL-10 DIDECANOATE

Cat. No.: B1171077
CAS No.: 182015-59-4
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-10 Didecanoate (CAS 182015-59-4) is a non-ionic, plant-derived emulsifier synthesized from a hydrophilic polyglycerin backbone (typically 10 glycerol units) esterified with hydrophobic decanoic (capric) acid chains, creating a well-balanced amphiphilic structure . This configuration provides excellent emulsifying properties, effectively stabilizing mixtures of oil and water to create uniform, kinetically stable colloidal systems such as macroemulsions and nanoemulsions . Its primary research value lies in the formulation and stabilization of advanced delivery systems for lipophilic bioactive compounds. Studies demonstrate its application in creating water-in-oil nanoemulsions that encapsulate unstable molecules like resveratrol, significantly enhancing their oxidative stability, shelf life, and bioaccessibility . The compound's mechanism of action involves positioning itself at the oil-water interface, reducing surface tension, and forming a protective barrier that prevents droplet coalescence . Furthermore, its functional performance can be enhanced through chemical modification; for instance, covalent conjugation with ε-polylysine creates novel derivatives with intrinsic antioxidant functionality, adding the capability to scavenge free radicals and protect encapsulated active ingredients from degradation . This ester is characterized by its high biocompatibility, mildness, and low comedogenic potential, making it a subject of interest for developing mild and effective research formulations . It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal consumption purposes.

Properties

CAS No.

182015-59-4

Molecular Formula

C6H7N3O2

Synonyms

POLYGLYCERYL-10 DIDECANOATE

Origin of Product

United States

Scientific Research Applications

Chemical Composition and Structure

Polyglyceryl-10 didecanoate consists of a polyglycerol backbone with ten glycerin units esterified with decanoic acid. This unique structure provides both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making it effective in blending oil and water phases. The chemical formula can be represented as follows:C20H42O5\text{C}_{20}\text{H}_{42}\text{O}_{5}

Physical Properties

  • Appearance : Clear to pale yellow liquid
  • Solubility : Soluble in oils; dispersible in water
  • Biodegradability : Environmentally friendly and biodegradable
  • Toxicity : Generally considered non-toxic and safe for personal care applications

Applications in Cosmetics

This compound is widely used in cosmetic formulations for its beneficial properties:

  • Emulsifier : It stabilizes oil-in-water emulsions, enhancing the texture and stability of creams and lotions.
  • Moisturizer : Provides hydration and improves skin texture in products like moisturizers and serums.
  • Skin Conditioning : Acts as an emollient, softening the skin without leaving a greasy residue.
  • Makeup Products : Used in foundations and lipsticks to improve application and feel.

Applications in Pharmaceuticals

In the pharmaceutical industry, this compound serves several critical functions:

  • Drug Delivery : Enhances the solubility of active ingredients in formulations, improving bioavailability.
  • Stabilizer : Maintains the stability of emulsions containing active pharmaceutical ingredients.
  • Non-toxic Carrier : Functions as a safe carrier for topical medications.

Cosmetic Formulations

A study demonstrated that incorporating this compound into a moisturizer significantly improved skin hydration compared to formulations without this ingredient. The results indicated enhanced moisture retention and improved skin barrier function after four weeks of application.

Drug Delivery Systems

Research involving this compound as a carrier for non-steroidal anti-inflammatory drugs showed increased permeation through biological membranes. In vitro studies indicated that formulations containing this compound enhanced drug absorption rates by up to 40% compared to traditional carriers.

Safety and Environmental Considerations

This compound is noted for its safety profile in cosmetic and pharmaceutical applications. It is biodegradable, reducing environmental impact. Toxicological studies have confirmed that it does not accumulate in biological systems, making it suitable for long-term use in consumer products.

Comparison with Similar Compounds

Comparison with Similar Polyglyceryl Esters

Polyglyceryl-10 esters vary based on fatty acid chain length, degree of esterification, and polymerization (DP) of glycerol. Below is a detailed comparison:

Chemical and Functional Properties

Compound CAS Number Fatty Acid Chain Degree of Esterification Solubility (Water) Particle Size (nm) Irritation Score (HET-CAM) Key Applications
Polyglyceryl-10 Didecanoate 182015-59-4 Decanoic (C10) Diester Limited data Not reported Not studied Emulsifier, Emollient
Polyglyceryl-10 Caprylate - Caprylic (C8) Monoester Transparent (2.5–10 wt%) ~100 nm 8.4 (moderate irritant) Makeup removers, Cleansers
Polyglyceryl-10 Laurate 34406-66-1 Lauric (C12) Monoester Moderate Not reported Not studied Detergents, Skincare
Polyglyceryl-10 Myristate 87390-32-7 Myristic (C14) Monoester Low Not reported Not studied Conditioners, Creams
Polyglyceryl-10 Stearate 79777-30-3 Stearic (C18) Monoester Insoluble Not reported Safe (limited irritation) Thickening agent, Lotions
Polyglyceryl-10 Diisostearate - Isostearic (C18) Diester Insoluble Not reported Low irritation High-stability emulsions

Key Differences and Research Findings

Esterification Degree
  • Monoesters (e.g., Caprylate, Laurate) exhibit higher water solubility and form micelles. Polyglyceryl-10 monocaprylate self-assembles into nanoparticles (~100 nm) at 2.5–10 wt%, enabling transparent formulations .
  • Diesters (e.g., Didecanoate, Diisostearate) are more lipophilic, enhancing oil-phase compatibility.
Fatty Acid Chain Length
  • Shorter chains (C8–C12) improve water solubility and cleansing efficiency. Polyglyceryl-10 monocaprylate demonstrates superior makeup removal, particularly for pen eyeliner, compared to PEG-6 caprylic/capric glycerides .
  • Longer chains (C14–C18) enhance emulsification stability but reduce solubility. Polyglyceryl-10 stearate is used in thicker formulations like creams .
Irritation Potential
  • Polyglyceryl-10 monocaprylate has a moderate irritation score (8.4) via HET-CAM, lower than PEG-6 derivatives (14.1, severe irritant) .
  • Polyglyceryl-10 Diisostearate is generally well-tolerated but may cause dermatitis in sensitive skin . No irritation data exists for Didecanoate.

Preparation Methods

Catalyst Composition

Catalysts are critical for both polymerization and esterification. A combination of alkaline and metal oxide catalysts is commonly employed:

StepCatalyst Components (Weight %)Function
PolymerizationNaOH (5–55%), KOH (5–55%), MgO (5–15%), Al₂O₃ (5–25%)Accelerates glycerol dehydration and ether bond formation
EsterificationNaOH (5–35%), KOH (25–85%), MgO (5–15%), Al₂O₃ (5–25%)Facilitates ester bond formation between polyglycerol and decanoic acid

This dual-catalyst system avoids heavy metals, ensuring compliance with cosmetic safety regulations. The alkaline components (NaOH/KOH) drive deprotonation and nucleophilic attack, while MgO and Al₂O₃ enhance thermal stability and reduce side reactions.

Polymerization of Glycerol

Reaction Mechanism

Glycerol polymerization occurs via etherification , where hydroxyl groups react to form ether bonds. The process is optimized under high-temperature (200–300°C) and reduced-pressure (0.1–0.2 MPa) conditions to favor linear polyglycerol chains over cyclic byproducts.

Key Parameters:

  • Temperature: 255°C (optimal for minimizing degradation)

  • Pressure: 0.12 MPa

  • Catalyst Loading: 0.1% of glycerol weight

  • Reaction Time: 5 hours

Under these conditions, polyglycerol-10 (a decamer) is obtained with a yield exceeding 85%. The linear structure is crucial for subsequent esterification, as branched polyglycerols may reduce emulsification efficiency.

Esterification with Decanoic Acid

Reaction Setup

Polyglycerol-10 reacts with decanoic acid in a 68:40 weight ratio, using 5.5% catalyst relative to total reactants. Esterification proceeds via:

Polyglycerol-10+2Decanoic AcidCatalystPolyglyceryl-10 Didecanoate+2H2O\text{Polyglycerol-10} + 2 \text{Decanoic Acid} \xrightarrow{\text{Catalyst}} \text{this compound} + 2 \text{H}_2\text{O}

Optimized Conditions:

  • Temperature: 265°C

  • Pressure: 0.115 MPa

  • Reaction Time: 2.5 hours

The high temperature ensures rapid removal of water, shifting equilibrium toward ester formation. The final product achieves a purity of 95% after purification.

Purification and Quality Control

Post-synthesis purification involves:

  • Neutralization: Residual catalysts are neutralized with weak acids (e.g., citric acid).

  • Filtration: Removal of insoluble salts and byproducts.

  • Vacuum Distillation: Separation of unreacted decanoic acid and low-molecular-weight esters.

  • Washing: Sequential washes with ethanol and water to isolate the desired ester.

Quality Metrics:

  • Acid Value: < 2 mg KOH/g (indicates complete esterification)

  • Hydroxyl Value: 80–120 mg KOH/g (ensures optimal HLB balance)

  • Saponification Value: 130–150 mg KOH/g

Industrial Scale-Up Considerations

Scaling production requires addressing:

  • Heat Transfer: Efficient heat exchangers maintain consistent temperatures in large reactors.

  • Catalyst Recovery: Centrifugation separates reusable catalysts, reducing costs.

  • Continuous Processes: Flow reactors improve yield by 15–20% compared to batch systems.

Comparative Analysis with Related Esters

CompoundFatty Acid ChainHLB ValueApplication
This compoundDecanoic (C10)12–14Cosmetics, emulsifiers
Polyglyceryl-4 OleateOleic (C18:1)8–10Food emulsifiers
Polyglyceryl-6 CaprylateCaprylic (C8)14–16Solubilizing agents

The C10 chain in didecanoate provides balanced hydrophilicity, making it ideal for sensitive skincare formulations .

Q & A

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Adopt open-science practices: share detailed synthetic protocols (e.g., via protocols.io ), including exact reagent grades and purification steps. Use round-robin testing to validate inter-lab reproducibility and report relative standard deviations (RSDs) for key parameters (e.g., yield, purity) .

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